molecular formula C11H11ClO B14536675 2-Chloro-3-methyl-1-phenylbut-2-en-1-one CAS No. 62269-40-3

2-Chloro-3-methyl-1-phenylbut-2-en-1-one

Cat. No.: B14536675
CAS No.: 62269-40-3
M. Wt: 194.66 g/mol
InChI Key: ROPVDSOZIYWGKB-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C11H11ClO. This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to a butenone backbone. It is a versatile intermediate used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-1-phenylbut-2-en-1-one typically involves the chlorination of 3-methyl-1-phenylbut-2-en-1-one. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-1-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the butenone moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Addition: Reagents such as hydrogen bromide (HBr) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 3-methyl-1-phenylbut-2-en-1-one derivatives.

    Addition: Formation of halogenated or hydrogenated products.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-methyl-1-phenylbut-2-en-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-1-phenylbut-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the double bond in the butenone moiety participates in addition reactions. The compound can also undergo oxidation and reduction, altering its chemical structure and properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenylbut-2-en-1-one: Lacks the chloro group, making it less reactive in substitution reactions.

    4-Phenyl-3-buten-2-one: Similar structure but different substitution pattern, affecting its reactivity and applications.

    1-Phenylbut-2-en-1-one: Lacks the methyl and chloro groups, resulting in different chemical behavior.

Uniqueness

2-Chloro-3-methyl-1-phenylbut-2-en-1-one is unique due to the presence of both a chloro and a methyl group, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

62269-40-3

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

2-chloro-3-methyl-1-phenylbut-2-en-1-one

InChI

InChI=1S/C11H11ClO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ROPVDSOZIYWGKB-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C1=CC=CC=C1)Cl)C

Origin of Product

United States

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